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Compound of Interest

Compound Name:
Desmethyl-YM-298198

hydrochloride

Cat. No.: B1663097 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures and

functional activities of Desmethyl-YM-298198 hydrochloride and YM-298198, two closely

related negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1

(mGluR1). This document is intended to serve as a resource for researchers in neuroscience,

pharmacology, and drug development, offering detailed data, experimental protocols, and

pathway visualizations to facilitate further investigation into mGluR1 modulation.

Chemical Structure and Properties
The primary structural difference between YM-298198 and its desmethyl analog lies in the

substitution on the carboxamide nitrogen. YM-298198 possesses an N-methyl group, which is

absent in Desmethyl-YM-298198. This seemingly minor alteration in the chemical scaffold can

have significant implications for the compound's physicochemical properties and its interaction

with the mGluR1 binding pocket.

Below is a summary of the key chemical properties for both compounds.
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Property
Desmethyl-YM-298198
hydrochloride

YM-298198 hydrochloride

IUPAC Name

6-Amino-N-cyclohexyl-3-

methylthiazolo[3,2-

a]benzimidazole-2-

carboxamide hydrochloride[1]

6-Amino-N-cyclohexyl-N,3-

dimethylthiazolo[3,2-

a]benzimidazole-2-

carboxamide hydrochloride[2]

[3]

Molecular Formula C₁₇H₂₀N₄OS·HCl[1] C₁₈H₂₂N₄OS·HCl[2]

Molecular Weight 364.89 g/mol [1] 378.92 g/mol [2][4]

CAS Number 1177767-57-5[1][5] 1216398-09-2[2]

Solubility Soluble in DMSO to 50 mM[5]
Soluble in water to 100 mM,

DMSO to 25 mg/mL[3]

Purity ≥98% (HPLC)[1] >99%

Quantitative Pharmacological Data
Both Desmethyl-YM-298198 and YM-298198 are potent and selective non-competitive

antagonists of mGluR1. They exert their effects by binding to an allosteric site on the receptor,

distinct from the glutamate binding site, thereby inhibiting receptor activation.

The following table summarizes the available quantitative data for these compounds. Notably,

while Desmethyl-YM-298198 is described as a high-affinity and selective mGluR1 antagonist,

specific binding affinity data (Ki) is not as readily available in the public domain as it is for YM-

298198.
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Parameter
Desmethyl-YM-298198
hydrochloride

YM-298198 hydrochloride

mGluR1 IC₅₀ (Inositol

Phosphate Production)
16 nM[6][7] 16 nM[8]

mGluR1 IC₅₀ (Synaptic

Activation, Cerebellar Slices)
Not Available 24 nM[9][10]

mGluR1 Binding Affinity (Ki) Not Available 19 nM[2][3][11]

Selectivity Selective for mGluR1

Inactive at mGluR2-7,

ionotropic glutamate receptors,

and glutamate transporters

(IC₅₀ > 10 µM)[2]

In Vivo Activity

Analgesic effect in

streptozotocin-induced

hyperalgesic mice[6][7]

Orally active with analgesic

and antinociceptive properties

in vivo[4]

Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
YM-298198 and its desmethyl analog act as negative allosteric modulators of the mGluR1

receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding to its

endogenous ligand glutamate, activates the Gq alpha subunit of the G-protein complex. This

initiates a signaling cascade involving phospholipase C (PLC), leading to the production of

inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular

calcium stores, while DAG activates protein kinase C (PKC). By binding to an allosteric site,

these NAMs prevent the conformational change necessary for G-protein activation, thus

inhibiting this downstream signaling.
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Caption: mGluR1 signaling pathway and NAM inhibition.

Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound is through a competitive

radioligand binding assay. This workflow outlines the key steps in such an experiment to

determine the Ki of a test compound like YM-298198.
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Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound

for mGluR1.

Membrane Preparation:

Cell pellets from a cell line stably expressing mGluR1 (e.g., HEK293 or CHO cells) are

homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with
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protease inhibitors).

The homogenate is centrifuged at low speed to remove nuclei and large debris.

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein

concentration is determined using a standard method like the BCA assay.

Binding Assay:

In a 96-well plate, incubate the cell membranes (typically 50-120 µg of protein) with a fixed

concentration of a suitable radioligand (e.g., [³H]YM-298198 or another high-affinity

mGluR1 ligand) and varying concentrations of the unlabeled test compound (Desmethyl-

YM-298198 or YM-298198).

The incubation is carried out in an appropriate binding buffer (e.g., 50 mM Tris, 5 mM

MgCl₂, 0.1 mM EDTA, pH 7.4) for a set time (e.g., 60 minutes) at a controlled temperature

(e.g., 30°C) to reach equilibrium.

Non-specific binding is determined in the presence of a high concentration of a known

mGluR1 antagonist.

The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked

in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioligand.

The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.
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The data are plotted as the percentage of specific binding versus the log concentration of

the test compound to generate a competition curve.

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis.

The Ki value (the inhibition constant for the test compound) is calculated from the IC₅₀

value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (HTRF IP-
One Protocol)
This functional assay measures the downstream signaling of mGluR1 activation.

Cell Culture and Plating:

HEK293 or CHO cells stably expressing mGluR1 are cultured in appropriate media.

Cells are seeded into 384-well plates and allowed to adhere and grow.

Assay Procedure:

The culture medium is removed, and the cells are incubated with a stimulation buffer

containing LiCl. LiCl is used to inhibit the degradation of inositol monophosphate (IP1),

allowing it to accumulate.

The test compound (Desmethyl-YM-298198 or YM-298198) is added at various

concentrations, followed by a fixed concentration (typically EC₈₀) of an mGluR1 agonist

like glutamate or quisqualate.

The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1

accumulation.

Following stimulation, the cells are lysed, and the HTRF (Homogeneous Time-Resolved

Fluorescence) reagents (IP1-d2 conjugate and anti-IP1 cryptate) are added.
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The plate is incubated to allow for the competitive binding reaction between the labeled

and unlabeled IP1 for the antibody.

The fluorescence is read at two wavelengths (665 nm for the acceptor and 620 nm for the

donor) on an HTRF-compatible plate reader.

Data Analysis:

The ratio of the fluorescence signals (665/620) is calculated, which is inversely

proportional to the amount of IP1 produced.

The data are plotted as the response versus the log concentration of the antagonist to

determine the IC₅₀ value.

In Vivo Analgesia Model (Streptozotocin-Induced
Hyperalgesia)
This protocol describes a common animal model to assess the analgesic effects of the

compounds.

Induction of Diabetes and Hyperalgesia:

Diabetes is induced in mice by intraperitoneal injections of streptozotocin (STZ), a toxin

that destroys pancreatic β-cells. A common regimen is multiple low doses (e.g., 50 mg/kg

for 5 consecutive days).

Blood glucose levels are monitored to confirm the diabetic state (typically >300 mg/dL).

The development of hyperalgesia (increased sensitivity to pain) is assessed over time,

usually starting a few weeks after STZ injection.

Assessment of Analgesic Effect:

The test compound (Desmethyl-YM-298198 or YM-298198) is administered to the

diabetic, hyperalgesic mice, often orally (p.o.) or intraperitoneally (i.p.).

Pain sensitivity is measured at different time points after drug administration using

methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for
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thermal hyperalgesia).

In the von Frey test, calibrated filaments are applied to the plantar surface of the hind paw

to determine the paw withdrawal threshold.

In the Hargreaves test, a radiant heat source is applied to the hind paw, and the latency to

paw withdrawal is measured.

Data Analysis:

The paw withdrawal thresholds or latencies are compared between vehicle-treated and

drug-treated groups.

A significant increase in the withdrawal threshold or latency in the drug-treated group

indicates an analgesic effect.

Dose-response curves can be generated to determine the ED₅₀ (the dose that produces

50% of the maximal effect).

Conclusion
Desmethyl-YM-298198 and YM-298198 are potent and selective non-competitive allosteric

modulators of mGluR1. The primary structural difference is the presence of an N-methyl group

on the carboxamide of YM-298198. While both compounds exhibit similar in vitro potency in

inhibiting glutamate-induced inositol phosphate production, a more detailed comparative

analysis of their binding kinetics, in vivo efficacy, and pharmacokinetic profiles would be

beneficial for a complete understanding of the structure-activity relationship. The experimental

protocols and pathway diagrams provided in this guide offer a framework for researchers to

further investigate these and other mGluR1 modulators, ultimately contributing to the

development of novel therapeutics for neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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